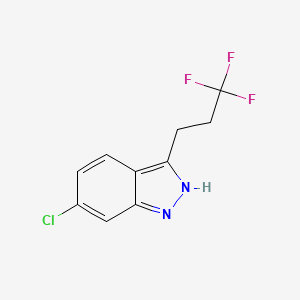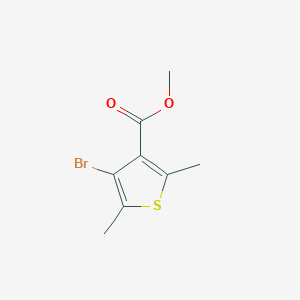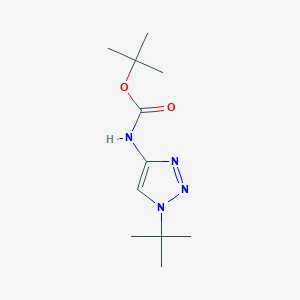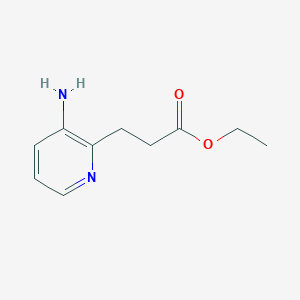
(S)-2-Aminobut-3-yn-1-ol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Aminobut-3-yn-1-ol hydrochloride is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of an amino group, a hydroxyl group, and an alkyne group, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Aminobut-3-yn-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the chiral precursor, (S)-2-Aminobut-3-yn-1-ol.
Hydrochloride Formation: The free base is then treated with hydrochloric acid to form the hydrochloride salt. This step is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors allow precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Purification: The crude product is purified using crystallization or recrystallization techniques to obtain the desired hydrochloride salt with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Aminobut-3-yn-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted amines or amides.
Applications De Recherche Scientifique
(S)-2-Aminobut-3-yn-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (S)-2-Aminobut-3-yn-1-ol hydrochloride involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes by binding to their active sites.
Protein-Ligand Interactions: It can form stable complexes with proteins, affecting their function and activity.
Pathways Involved: The compound may influence metabolic pathways by altering the activity of key enzymes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-2-Aminobut-3-yn-1-ol hydrochloride: The enantiomer of (S)-2-Aminobut-3-yn-1-ol hydrochloride with similar chemical properties but different biological activities.
2-Aminobut-3-yn-1-ol: The free base form without the hydrochloride salt.
2-Amino-3-butyn-1-ol: A structural isomer with different reactivity and applications.
Uniqueness
(S)-2-Aminobut-3-yn-1-ol hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties essential for certain biological and chemical applications. Its ability to participate in a wide range of chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
(2S)-2-aminobut-3-yn-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO.ClH/c1-2-4(5)3-6;/h1,4,6H,3,5H2;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAXGYGXKDYOX-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C[C@@H](CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(3,3-Dimethyl-2-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)acetic acid](/img/structure/B8045269.png)



![Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B8045311.png)

